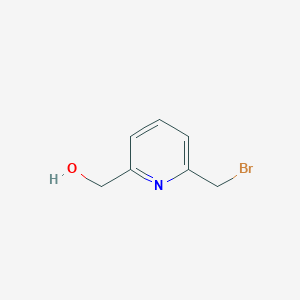

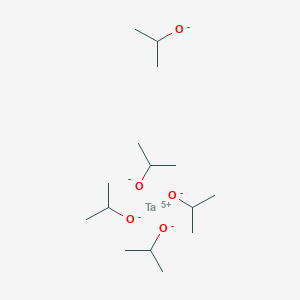

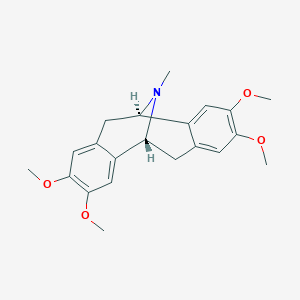

![molecular formula C20H16O2 B107996 (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol CAS No. 61441-24-5](/img/structure/B107996.png)

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is a derivative of benzo[a]pyrene, a known carcinogen . The compound has a molecular formula of C20H14O2 . It is derived from fossil fuel combustion, cigarette smoke, and generic biomass combustion including traffic emissions .

Synthesis Analysis

The synthesis of substituted pyrenes, such as “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol”, often involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene . The reactivity of this compound is displaced to positions 2 and 7 under Electrophilic Aromatic Substitution (EAS) conditions . Subsequent re-aromatization gives pyrene derivatives carrying substituents in either one or both extreme positions .Molecular Structure Analysis

The molecular structure of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is complex and its properties are dependent on the electronic configuration of the biologically activated metabolite . The activated metabolite exists mainly as four isomers, each having a distinct profile on the epoxide ring . These profiles generate differential reactivities of the epoxide group, which can be attributed to its local bond lengths, the electron localization function, and polarized bonds .Chemical Reactions Analysis

The chemical reactions of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide . These profiles generate differential reactivities of the epoxide group .Safety And Hazards

Zukünftige Richtungen

The future directions for the study of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” could involve a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring . This could provide novel and crucial information, which could assist in understanding the mechanism of toxic potential of this molecule .

Eigenschaften

IUPAC Name |

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHYAMCEKZOBEK-OXJNMPFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol | |

CAS RN |

61441-24-5 |

Source

|

| Record name | Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

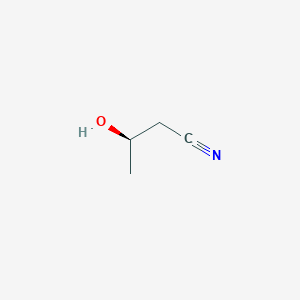

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)

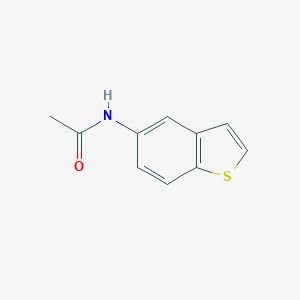

![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)

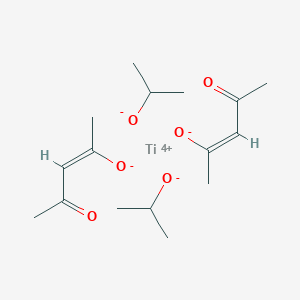

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)